Predicted Lipophilicity (LogP) Advantage Over 4-Methyl and 4-Bromo Benzamide Analogs
The target compound exhibits a predicted ACD/LogP of 3.06 , which is approximately 0.7–1.0 log units higher than the anticipated LogP of its 4-methyl analog (estimated ~2.0–2.3) and moderately lower than the 4-bromo analog (predicted LogP ~3.5 for 4-bromo-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide, CAS 1326847-04-4) . This intermediate lipophilicity may offer a balanced membrane permeability profile, as the 4-CF₃ group provides greater metabolic stability than 4-CH₃ while avoiding the excessive lipophilicity and potential toxicity associated with 4-Br.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 3.06 |
| Comparator Or Baseline | 4-Methyl analog: est. LogP ~2.0–2.3; 4-Bromo analog (CAS 1326847-04-4): est. LogP ~3.5 |
| Quantified Difference | ~ +0.8 to +1.0 vs. 4-CH₃; ~ –0.4 vs. 4-Br |
| Conditions | ACD/Labs Percepta Platform PhysChem Module v14.00 |
Why This Matters
Lipophilicity directly influences membrane permeability and metabolic stability; the target compound occupies a favorable LogP window distinct from both less lipophilic and more lipophilic analogs, potentially offering a better balance for cell-based assays.
